2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol
Description
2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol (CAS RN: 815655-78-8) is a piperazine-derived compound with the molecular formula C₁₁H₁₈N₂O₂ and an average molecular weight of 210.28 g/mol . Structurally, it features a piperazine ring substituted at the 2-position with a hydroxethyl group (-CH₂CH₂OH) and at the 1-position with a 3-furylmethyl moiety. The furan ring introduces electron-rich aromaticity, which may influence its reactivity and biological interactions. This compound has been explored as a synthetic intermediate in organic chemistry, though commercial availability is currently discontinued .
Properties
IUPAC Name |
2-[1-(furan-3-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c14-5-1-11-7-12-3-4-13(11)8-10-2-6-15-9-10/h2,6,9,11-12,14H,1,3-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSNYEZRMFBJST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)CCO)CC2=COC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393131 | |
| Record name | 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
815655-77-7 | |
| Record name | 2-{1-[(Furan-3-yl)methyl]piperazin-2-yl}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol typically involves the reaction of 3-furylmethylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Furylcarboxylic acid derivatives.
Reduction: Secondary amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Research Findings and Implications
Ethoxy linkers (e.g., ) improve aqueous solubility, a limitation of the target compound due to its hydrophobic furan ring.
Synthetic Challenges: The discontinued status of this compound highlights the need for optimized synthetic routes, possibly leveraging nanocatalysts as in .
Biological Applications :
- Trifluoromethyl groups (e.g., MK47 ) enhance metabolic stability, suggesting that similar modifications to the target compound could improve pharmacokinetics.
Biological Activity
2-[1-(3-Furylmethyl)-2-piperazinyl]ethanol is a piperazine derivative that has gained attention due to its potential pharmacological applications. This compound is characterized by its unique structure, which combines a piperazine ring with a furylmethyl group. Research into its biological activity reveals a range of effects on various biological systems, particularly in the context of neuropharmacology and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 815655-77-7
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to act as a selective ligand for certain receptors, influencing neurotransmission and cellular signaling pathways.
Target Receptors
- Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes, which are implicated in mood regulation and anxiety.
- Dopamine Receptors : It also interacts with dopamine receptors, which may contribute to its effects on motivation and reward pathways.
Antidepressant Activity
Studies have indicated that this compound may possess antidepressant-like effects in animal models. Behavioral tests such as the forced swim test and tail suspension test suggest that the compound can reduce depressive-like behaviors, potentially through modulation of serotonergic pathways.
Anxiolytic Effects
In addition to its antidepressant properties, this compound has demonstrated anxiolytic effects. Research involving the elevated plus maze and open field tests indicates that it may reduce anxiety-related behaviors in rodents, likely through its action on serotonin receptors.
Neuroprotective Properties
Preliminary studies suggest that this compound may exert neuroprotective effects against oxidative stress-induced neuronal damage. This activity is thought to be mediated by its ability to enhance antioxidant defenses within neuronal cells.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and the ability to cross the blood-brain barrier. This characteristic is crucial for its potential use in treating central nervous system disorders.
Absorption and Distribution
- High gastrointestinal absorption.
- Effective distribution to brain tissues.
Metabolism
The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes, which may influence its pharmacological effects and interactions with other medications.
Toxicity and Safety Profile
Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term safety and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
